molecular formula C12H11F2NO4 B7554550 1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid

1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B7554550
M. Wt: 271.22 g/mol
InChI Key: HQTLSZYOOATOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid, also known as Difluoromethoxyphenyl carbamoyl cyclopropane (DFM-C3), is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFM-C3 is a cyclopropane derivative that is structurally similar to the non-steroidal anti-inflammatory drug (NSAID) naproxen. However, unlike naproxen, DFM-C3 has shown promising results in preclinical studies as a potential treatment for various diseases.

Mechanism of Action

DFM-C3 inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, DFM-C3 reduces inflammation and pain. In addition, DFM-C3 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
DFM-C3 has been shown to have various biochemical and physiological effects. In preclinical studies, DFM-C3 has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In addition, DFM-C3 has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

DFM-C3 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. In addition, DFM-C3 has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation is that DFM-C3 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that DFM-C3's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on DFM-C3. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Additionally, further research is needed to fully understand its mechanism of action and identify potential drug targets for optimization.

Synthesis Methods

DFM-C3 can be synthesized using a multi-step process that involves the reaction of difluoromethoxyphenyl isocyanate with cyclopropanecarboxylic acid. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

DFM-C3 has been the subject of extensive scientific research due to its potential therapeutic applications. Preclinical studies have shown that DFM-C3 has anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, DFM-C3 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. DFM-C3 has also been shown to induce apoptosis (cell death) in cancer cells and protect neurons from oxidative stress.

properties

IUPAC Name

1-[[4-(difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO4/c13-11(14)19-8-3-1-7(2-4-8)15-9(16)12(5-6-12)10(17)18/h1-4,11H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTLSZYOOATOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.